molecular formula C28H28O7 B10753269 Mundulone acetate

Mundulone acetate

Cat. No.: B10753269
M. Wt: 476.5 g/mol
InChI Key: QUQMZWZRFQKNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mundulone acetate typically involves the acetylation of mundulone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in mundulone .

Industrial Production Methods

Industrial production of this compound may involve the extraction of mundulone from natural sources followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate mundulone, which is then subjected to acetylation under optimized conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Mundulone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds where the acetyl group is replaced by other functional groups .

Scientific Research Applications

    Chemistry: Used as a lead compound for the synthesis of novel derivatives with enhanced biological activities.

    Biology: Investigated for its role in modulating intracellular calcium levels and its effects on cellular functions.

    Medicine: Explored as a potential tocolytic agent for the management of preterm labor due to its ability to inhibit myometrial contractility.

Mechanism of Action

Mundulone acetate exerts its effects primarily by inhibiting intracellular calcium mobilization. It targets myometrial cells, reducing their contractility by interfering with calcium signaling pathways. This inhibition is achieved through the modulation of calcium channels and receptors involved in calcium homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its greater uterine-selectivity and lower cytotoxicity compared to mundulone. It demonstrates a favorable therapeutic index and synergistic efficacy with other tocolytics, making it a promising candidate for further development as a tocolytic agent .

Properties

IUPAC Name

[7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O7/c1-15(29)33-24-12-16-11-19-23(13-22(16)35-28(24,4)5)32-14-20(25(19)30)17-7-8-21-18(26(17)31-6)9-10-27(2,3)34-21/h7-11,13-14,24H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMZWZRFQKNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2OC1(C)C)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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